Cas no 857934-83-9 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-propenyl)phenyl]-)

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-propenyl)phenyl]- is a boronic ester derivative commonly used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its key advantages include high stability under ambient conditions, making it suitable for storage and handling. The tetramethyl substitution on the dioxaborolane ring enhances steric protection, improving selectivity in coupling reactions. The 4-(2-propenyl)phenyl moiety provides a reactive site for further functionalization, enabling the synthesis of complex aromatic systems. This compound is particularly valuable in pharmaceutical and materials science research due to its efficient reactivity and compatibility with a wide range of substrates. Its well-defined structure ensures consistent performance in catalytic transformations.
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-propenyl)phenyl]- structure
857934-83-9 structure
Product Name:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-propenyl)phenyl]-
CAS No:857934-83-9
MF:C15H21BO2
MW:244.137044668198
CID:1006208
PubChem ID:12158594
Update Time:2025-06-13

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-propenyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-propenyl)phenyl]-
    • 4,4,5,5-tetramethyl-2-(4-prop-2-enylphenyl)-1,3,2-dioxaborolane
    • EN300-378802
    • 4,4,5,5-Tetramethyl-2-[4-(2-propen-1-yl)phenyl]-1,3,2-dioxaborolane
    • 2-(4-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-TETRAMETHYL-2-[4-(PROP-2-EN-1-YL)PHENYL]-1,3,2-DIOXABOROLANE
    • DTXSID901161488
    • 857934-83-9
    • Z2049759077
    • Inchi: 1S/C15H21BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h6,8-11H,1,7H2,2-5H3
    • InChI Key: FUQIBDUEQXZBEY-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(CC=C)=CC=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 244.1634601g/mol
  • Monoisotopic Mass: 244.1634601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-propenyl)phenyl]- Pricemore >>

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Additional information on 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-propenyl)phenyl]-

Recent Advances in the Application of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-propenyl)phenyl]- (CAS: 857934-83-9) in Chemical Biology and Pharmaceutical Research

The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-propenyl)phenyl]- (CAS: 857934-83-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic ester derivative is widely recognized for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and bioactive compounds. Recent studies have explored its role in the development of novel therapeutic agents, particularly in oncology and inflammation-related diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key intermediate in the synthesis of tyrosine kinase inhibitors. Researchers utilized 857934-83-9 to develop a series of boron-containing compounds that exhibited potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a critical target in cancer therapy. The study highlighted the compound's stability and reactivity, which facilitated the efficient construction of complex molecular architectures with high yield and purity.

In addition to its applications in drug synthesis, 1,3,2-Dioxaborolane derivatives have been investigated for their potential in bioimaging and diagnostics. A recent report in ACS Chemical Biology described the use of 857934-83-9 as a precursor for fluorescent probes capable of detecting reactive oxygen species (ROS) in cellular environments. The probes demonstrated high selectivity and sensitivity, making them valuable tools for studying oxidative stress-related pathologies, such as neurodegenerative diseases and cancer.

Further advancements in the field have focused on optimizing the synthetic protocols for 857934-83-9 to enhance its scalability and cost-effectiveness. A 2024 publication in Organic Process Research & Development outlined a novel catalytic system that significantly improved the yield of the compound while reducing the reliance on expensive palladium catalysts. This development is expected to lower production costs and facilitate broader adoption in industrial-scale pharmaceutical manufacturing.

The safety and pharmacokinetic properties of 1,3,2-Dioxaborolane derivatives have also been a subject of recent investigation. A preclinical study published in Toxicology and Applied Pharmacology evaluated the toxicity profile of 857934-83-9 and its metabolites, revealing favorable biocompatibility and low off-target effects. These findings support its continued use in drug development and highlight its potential as a versatile building block for future therapeutic agents.

In conclusion, the compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-propenyl)phenyl]- (CAS: 857934-83-9) remains a pivotal tool in modern chemical biology and pharmaceutical research. Its applications span from drug synthesis to diagnostics, driven by its unique chemical properties and adaptability. Ongoing research efforts are expected to further expand its utility, particularly in the development of targeted therapies and precision medicine.

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